molecular formula C10H20N2O B1421463 2-[(2-Cyclohexylethyl)amino]acetamide CAS No. 1184075-44-2

2-[(2-Cyclohexylethyl)amino]acetamide

Cat. No.: B1421463
CAS No.: 1184075-44-2
M. Wt: 184.28 g/mol
InChI Key: KCEMYYDOGBIMDZ-UHFFFAOYSA-N
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Description

2-[(2-Cyclohexylethyl)amino]acetamide is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-cyclohexylethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-10(13)8-12-7-6-9-4-2-1-3-5-9/h9,12H,1-8H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEMYYDOGBIMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCNCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2-Cyclohexylethyl)amino]acetamide, known by its CAS number 1184075-44-2, is a chemical compound that has garnered interest in the field of medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H20N2O, with a molecular weight of 184.28 g/mol. The compound features a cyclohexyl group linked to an ethyl chain, which is further connected to an amino group and an acetamide moiety. This unique structure may influence its interaction with biological systems.

While specific mechanisms for this compound remain undocumented, insights can be drawn from related compounds:

  • Target Interactions : Compounds with similar structures often interact with various receptors and enzymes within the body. For instance, some may act as agonists or antagonists at neurotransmitter receptors, influencing pathways involved in pain perception and mood regulation.
  • Cell Cycle Modulation : Similar acetamides have been noted to induce cell cycle arrest and apoptosis in cancer cells by targeting the mTOR signaling pathway, which is crucial for cell growth and survival.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound and their unique properties:

Compound NameStructural FeaturesUnique Properties
N-(2-(4-Ethylphenoxy)ethyl)acetamideContains an ethylphenoxy groupDistinct due to phenoxy substitution
N-(Cyclopropyl)methylacetamideFeatures a cyclopropyl groupUnique ring structure compared to cyclohexyl
2-(4-Methyl-N-methylsulfonylanilino)acetamideContains a sulfonylaniline moietyExhibits different reactivity due to sulfonamide group

The combination of cyclohexyl and ethyl groups in this compound may confer distinctive chemical behaviors and biological activities compared to these similar compounds.

Case Studies and Research Findings

While direct case studies on this compound are sparse, research into related compounds provides valuable insights:

  • Antimicrobial Studies : A study evaluating various acetamides found that certain derivatives exhibited significant antibacterial activity against common pathogens. This suggests that this compound could be explored further for similar properties.
  • Neuropharmacological Research : Investigations into acetamides have revealed their potential as modulators of serotonin and dopamine pathways, which could lead to applications in treating depression or anxiety disorders.
  • Cancer Cell Line Studies : Compounds structurally related to this compound have shown promise in inducing apoptosis in cancer cell lines through targeted action on metabolic pathways like mTOR.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.